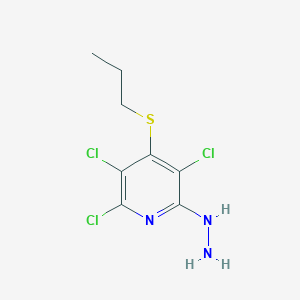
2,3,5-Trichloro-6-hydrazino-4-(propylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,6-Trichloro-4-(propylthio)-2-pyridone hydrazone is a synthetic organic compound characterized by the presence of three chlorine atoms, a propylthio group, and a hydrazone moiety attached to a pyridone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trichloro-4-(propylthio)-2-pyridone hydrazone typically involves the reaction of 3,5,6-trichloro-4-hydroxy-2-pyridone with propylthiol and hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the hydrazone linkage. The reaction mixture is usually heated to promote the reaction and then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5,6-Trichloro-4-(propylthio)-2-pyridone hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone moiety to corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridones depending on the nucleophile used.
Scientific Research Applications
3,5,6-Trichloro-4-(propylthio)-2-pyridone hydrazone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5,6-Trichloro-4-(propylthio)-2-pyridone hydrazone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,5,6-Trichloro-4-hydroxy-2-picolinic Acid: Similar in structure but lacks the propylthio and hydrazone groups.
2-amido-3,5,6-trichloro-4-cyanobenzenesulphonic acid: Another chlorinated pyridone derivative with different functional groups.
Uniqueness
3,5,6-Trichloro-4-(propylthio)-2-pyridone hydrazone is unique due to the combination of its trichloro, propylthio, and hydrazone functionalities, which confer distinct chemical and biological properties not found in similar compounds.
Properties
CAS No. |
58468-55-6 |
|---|---|
Molecular Formula |
C8H10Cl3N3S |
Molecular Weight |
286.6 g/mol |
IUPAC Name |
(3,5,6-trichloro-4-propylsulfanylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C8H10Cl3N3S/c1-2-3-15-6-4(9)7(11)13-8(14-12)5(6)10/h2-3,12H2,1H3,(H,13,14) |
InChI Key |
PHWBAMXWUKSDDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C(=NC(=C1Cl)Cl)NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Chlorophenyl)-5-fluorobenzo[d]thiazole](/img/structure/B13804280.png)
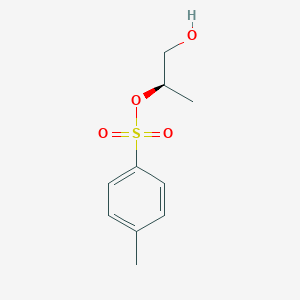
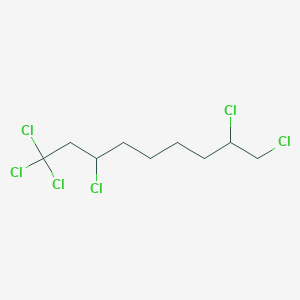
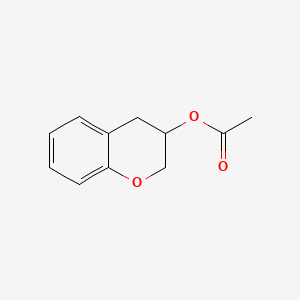


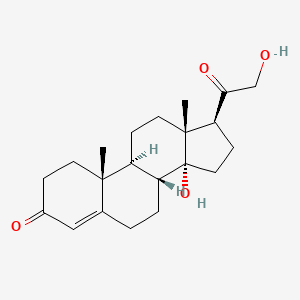


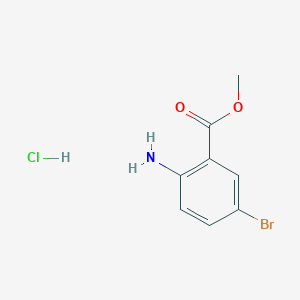
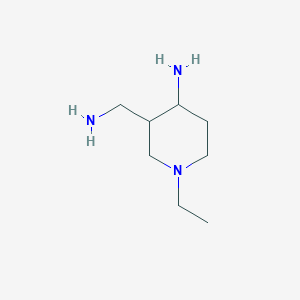
![(1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B13804341.png)
![(4aR,5aS,8aR,13aS,15aR,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate;hydrochloride](/img/structure/B13804343.png)
